1-Bromo-4-difluoromethoxy-2-fluoro-6-nitrobenzene
Overview
Description
1-Bromo-4-difluoromethoxy-2-fluoro-6-nitrobenzene is a chemical compound with the molecular formula C7H3BrF2NO4. It is a yellow crystalline solid used in various fields such as medical research, environmental research, and industrial research. This compound is notable for its unique properties, making it a valuable tool in studying complex reactions, synthesis, and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Pd-catalyzed direct arylation of heteroarenes with polyfluoroalkoxy compounds . This method allows for the regioselective introduction of the difluoromethoxy group.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale reactions under controlled conditions to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction parameters is crucial for efficient production. Specific details on industrial methods are proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-4-difluoromethoxy-2-fluoro-6-nitrobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other groups through nucleophilic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group under appropriate conditions.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the difluoromethoxy group.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Reduction Reactions: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are typically employed.
Major Products
Substitution Reactions: Products include derivatives with various functional groups replacing the bromine atom.
Reduction Reactions: The major product is the corresponding amino derivative.
Oxidation Reactions: Products include oxidized forms of the difluoromethoxy group.
Scientific Research Applications
1-Bromo-4-difluoromethoxy-2-fluoro-6-nitrobenzene is used extensively in scientific research due to its unique properties. Applications include:
Chemistry: Used as a building block in organic synthesis and in the study of reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of complex molecules.
Mechanism of Action
The mechanism of action of 1-Bromo-4-difluoromethoxy-2-fluoro-6-nitrobenzene involves its interaction with molecular targets through its functional groups. The bromine and nitro groups can participate in electrophilic and nucleophilic interactions, respectively. The difluoromethoxy group can influence the compound’s electronic properties, affecting its reactivity and interactions with other molecules. Specific pathways and molecular targets depend on the context of its use in research or applications.
Comparison with Similar Compounds
Similar Compounds
- 1-Bromo-4-fluorobenzene
- 1-Bromo-2-difluoromethoxy-6-fluoro-4-nitrobenzene
- 4-Bromo-1-fluoro-2-nitrobenzene
Uniqueness
1-Bromo-4-difluoromethoxy-2-fluoro-6-nitrobenzene is unique due to the presence of both difluoromethoxy and nitro groups on the same benzene ring. This combination of functional groups imparts distinct electronic and steric properties, making it a valuable compound for specific synthetic and research applications. Its ability to undergo a variety of chemical reactions and its utility in diverse fields further highlight its uniqueness.
Properties
IUPAC Name |
2-bromo-5-(difluoromethoxy)-1-fluoro-3-nitrobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrF3NO3/c8-6-4(9)1-3(15-7(10)11)2-5(6)12(13)14/h1-2,7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNRUHPKTIGPUIX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])Br)F)OC(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrF3NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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